![molecular formula C6H13NO B1451885 Ethyl(methyl)(oxiran-2-ylmethyl)amine CAS No. 1094891-40-3](/img/structure/B1451885.png)
Ethyl(methyl)(oxiran-2-ylmethyl)amine
Overview
Description
Ethyl(methyl)(oxiran-2-ylmethyl)amine, also known as MEMO, is a synthetic organic compound that belongs to the class of amines . It has a CAS Number of 1094891-40-3 and a molecular weight of 115.18 .
Synthesis Analysis
A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . This process provides β-amino alcohols in high yields with excellent regioselectivity . Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings .
Molecular Structure Analysis
The IUPAC name of this compound is N-methyl-N-(2-oxiranylmethyl)ethanamine . The InChI code is 1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 .
Chemical Reactions Analysis
The reaction between oxirane S and carboxylic acid A is a classical method to produce β-hydroxypropyl ester . Tertiary amines are used as catalysts to decrease curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .
Scientific Research Applications
Chemical Synthesis and Reactions
- Ethyl(methyl)(oxiran-2-ylmethyl)amine, an oxirane derivative, is explored in the synthesis of complex heterocyclic compounds. Suzdalev and Den’kina (2011) demonstrated its application in generating 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which further reacts with active methylene compounds to form various products retaining the oxirane ring. The structure of these products varies with the reaction conditions, showcasing the chemical versatility of oxirane derivatives in synthetic chemistry (Suzdalev & Den’kina, 2011).
- In another study by the same authors, the interaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines was investigated, leading to the formation of β-aminoalcohols. Quantum-chemical calculations indicated these products are more stable than potential alternative Schiff bases, suggesting potential utility in synthesizing stable complexes (Suzdalev et al., 2011).
Polymer Applications
- This compound's derivatives have applications in polymer science. For instance, Goel et al. (2008) used related compounds to create 'quat-primer polymers' bearing quaternary ammonium and cyclic carbonate groups. These polymers form ultrathin coatings on substrates like highly oriented pyrolytic graphite, indicating their potential in surface modification technologies (Goel et al., 2008).
Analytical Chemistry
- This compound's structure allows it to act as a reagent in chiral resolution. Rodríguez-Escrich et al. (2005) discussed how its derivatives can be used to analyze scalemic mixtures of amines through regioselective ring-opening, showcasing its application in the field of enantiomeric purity assessment (Rodríguez-Escrich et al., 2005).
Materials Science
- This compound derivatives contribute to the development of novel materials. Cardiano et al. (2005) investigated epoxy-silica polymers derived from similar epoxy compounds, showcasing their potential in stone conservation, indicating the compound's role in creating materials with specific properties like porosity and water absorption (Cardiano et al., 2005).
Mechanism of Action
Target of Action
The primary targets of Ethyl(methyl)(oxiran-2-ylmethyl)amine are oxiranes and carboxylic acids . Oxiranes, also known as epoxides, are three-membered cyclic ethers. Carboxylic acids are organic compounds containing a carboxyl functional group. The role of these targets is to participate in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of various materials .
Mode of Action
This compound acts as a catalyst in the amine-catalyzed reaction of oxiranes with carboxylic acids . The compound can behave as a base or a nucleophile . In the base mechanism, the tertiary amine abstracts a proton from the carboxylic acid, making it more nucleophilic. In the nucleophilic mechanism, the tertiary amine attacks the oxirane, opening the ring .
Biochemical Pathways
The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages . The first stage is the quaternization of the tertiary amine by activated oxirane. The second stage involves the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . These reactions lead to the formation of β-hydroxypropyl ester .
Pharmacokinetics
It is a liquid at room temperature , which suggests that it could be absorbed and distributed in the body.
Result of Action
The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound has multiple reaction centers at contiguous or distal carbon atoms, making it useful in the synthesis of pharmaceutical and natural products .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The reaction kinetics, including reaction orders, rate constants, and activation energies, were established at the temperature range of 323–353 K . Therefore, the compound’s action, efficacy, and stability can be affected by changes in temperature.
Safety and Hazards
Future Directions
The metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines provides β-amino alcohols in high yields with excellent regioselectivity . This epoxide ring-opening protocol can be used for the introduction of amines in natural products during late-stage transformations .
properties
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYSYNWYAWBXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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